molecular formula C17H13NOS B12593656 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-97-2

6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one

Cat. No.: B12593656
CAS No.: 630094-97-2
M. Wt: 279.4 g/mol
InChI Key: RPJCBKRJFSLBEA-UHFFFAOYSA-N
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Description

6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one (referred to as 6-methyl-BPT in some studies) is a methyl-substituted derivative of the parent compound 5H-benzo[a]phenothiazin-5-one. This heterocyclic compound features a phenothiazine core fused with a naphthoquinone moiety, where a methyl group is introduced at the 6-position (Figure 1). Its synthesis typically involves condensation reactions between substituted aminothiophenols and naphthoquinone derivatives under anhydrous basic conditions . The compound has garnered attention for its antiproliferative activity against tumor cell lines and its ability to modulate multi-drug resistance (MDR) in cancer cells .

Properties

CAS No.

630094-97-2

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one

InChI

InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3

InChI Key

RPJCBKRJFSLBEA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one typically involves the reaction of vitamin K3 with 2-aminothiophenol. This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Oxidation to Quinone Derivatives

The compound undergoes oxidation under controlled conditions to form quinone derivatives, a reaction critical for its biological activity. This process involves the conversion of the dihydrobenzo[a]phenothiazinone system into a fully conjugated quinoid structure, enhancing its redox-active properties.

Conditions :

  • Oxidizing agents (e.g., molecular oxygen, peroxides)

  • Neutral to slightly alkaline pH

  • Room temperature or mild heating

Outcome :

  • Increased electrophilicity of the quinone moiety

  • Enhanced capacity for redox cycling and semiquinone radical formation

This oxidation is implicated in the compound’s ability to modulate oxidative stress pathways in biological systems .

Redox Cycling and Semiquinone Radical Formation

The compound participates in redox cycling, generating semiquinone radicals and reactive oxygen species (ROS) under physiological conditions. This property underpins its antiproliferative and antiviral effects.

Mechanism :

  • One-electron reduction forms a semiquinone radical intermediate.

  • Subsequent oxidation regenerates the quinone, producing superoxide radicals (O2O_2^-).

Biological Implications :

  • Induces oxidative damage in cancer cells

  • Synergizes with antiviral agents like acyclovir by enhancing oxidative stress in HSV-2-infected cells

Interaction with Thiol-Containing Biomolecules

The sulfur atom in the phenothiazine core facilitates reactions with cellular thiols (e.g., glutathione, cysteine residues), leading to thioether adducts.

Observed Effects :

  • Depletion of intracellular glutathione pools

  • Disruption of redox homeostasis in tumor cells

Photochemical Reactivity

The compound exhibits notable photophysical properties, including fluorescence and photosensitization.

PropertyDetails
Absorption Peak ~450 nm (visible light)
Applications Potential use in photodynamic therapy and bioimaging

UV irradiation accelerates its degradation, necessitating storage in dark conditions.

Acid-Base Behavior

The keto group at position 5 undergoes pH-dependent tautomerization, influencing solubility and reactivity.

Tautomerization :
Enol formKeto form\text{Enol form} \rightleftharpoons \text{Keto form}

  • Enol Form : Dominant in alkaline conditions

  • Keto Form : Stable in neutral to acidic environments

This equilibrium affects binding to DNA and proteins .

Research Insights

  • Synergistic Antiviral Activity : Combined with acyclovir, the compound reduces HSV-2 titers by 2–3 log units via ROS-mediated viral DNA damage .

  • Multidrug Resistance (MDR) Modulation : It inhibits P-glycoprotein efflux in MDR cancer cells, enhancing chemotherapeutic efficacy .

  • DNA Intercalation : The planar quinoid structure facilitates intercalation into DNA, disrupting replication in cancer cells .

This comprehensive reactivity profile positions 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one as a versatile scaffold for therapeutic and synthetic applications.

Scientific Research Applications

The compound 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is a member of the phenothiazine family, which has garnered attention for its diverse applications in medicinal chemistry and materials science. This article explores its scientific research applications, focusing on pharmacological uses, potential therapeutic benefits, and advancements in material science.

Antimicrobial Activity

Research indicates that derivatives of phenothiazine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that certain phenothiazine derivatives can effectively inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antibacterial efficacy, suggesting that modifications to the phenothiazine structure can lead to improved antimicrobial agents .

Anticancer Properties

Phenothiazines have been investigated for their anticancer potential. In vitro studies demonstrate that compounds similar to 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Due to their ability to cross the blood-brain barrier, phenothiazines are being explored for neuroprotective applications. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting the formation of amyloid plaques through the modulation of β-secretase activity . This property highlights their potential in treating cognitive disorders.

Antidiabetic Activity

Recent studies suggest that certain derivatives can exhibit antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. This application is particularly relevant in the context of type 2 diabetes management, where compounds targeting metabolic pathways are crucial .

Optoelectronic Properties

The unique electronic properties of phenothiazine derivatives make them suitable for applications in optoelectronics. Research has demonstrated their use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to act as electron donors or acceptors in organic semiconductor materials .

Dye Sensitization

Phenothiazine compounds have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). Their strong light absorption characteristics enhance the efficiency of these solar cells, making them a focus area for renewable energy research .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated several phenothiazine derivatives against a panel of bacterial strains. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Compound AMycobacterium smegmatis16
Compound BPseudomonas aeruginosa19

Case Study 2: Neuroprotective Potential

In a preclinical study assessing neuroprotective effects, a derivative of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one was shown to reduce amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The study highlighted the compound's ability to enhance cognitive function and reduce neuroinflammation .

Mechanism of Action

The mechanism of action of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) upon light absorption, which can cause oxidative damage to cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 6-Position

The 6-position of benzo[a]phenothiazin-5-one derivatives is critical for modulating biological activity. Key analogs include:

Heteroatom Variations: Phenothiazinones vs. Phenoxazinones

Replacing sulfur with oxygen in the heterocyclic core yields phenoxazinones, which exhibit distinct electronic and biological properties:

Table 2: Heteroatom Influence on Activity
Compound Class Heteroatom Key Properties Reference
Benzo[a]phenothiazin-5-one Sulfur Strong MDR modulation; antiproliferative effects
Benzo[a]phenoxazin-5-one Oxygen Enhanced antimicrobial activity; lower cytotoxicity in mammalian cells
  • Sulfur vs. Oxygen: The sulfur atom in phenothiazines facilitates interactions with cellular thiols and redox-active enzymes, contributing to MDR inhibition. In contrast, phenoxazinones exhibit broader-spectrum antimicrobial activity due to increased electrophilicity from the oxygen atom .

Anticancer and MDR Modulation

  • 6-Methyl-BPT : Exhibits equal antiproliferative activity against drug-sensitive and MDR cell lines, unlike the parent compound, which is more effective against MDR cells .
  • Parent Compound : Inhibits Rhodamine 123 efflux by 60% in MDR cells, compared to 30% inhibition by 6-methyl-BPT, highlighting the methyl group’s negative impact on MDR reversal .

Antimicrobial Activity

  • Chloro and phenyl-substituted phenothiazinones show moderate activity against Staphylococcus aureus and Escherichia coli, while phenoxazinones exhibit broader efficacy due to improved solubility .

Pharmaceutical Potential

  • Methoxy and anilino derivatives (e.g., 9-methoxy-6-[(4-methoxyphenyl)amino]-BPT) are used in wound dressings and drug delivery systems due to their stability and biocompatibility .

Biological Activity

6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H11NOS
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 14088-37-2

Biological Activity Overview

Research indicates that 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail these activities along with relevant case studies and findings.

Antimicrobial Activity

Phenothiazines, including derivatives like 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one, have been studied for their antimicrobial properties . In vitro studies suggest that this compound exhibits significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Ezeokonkwo et al. demonstrated that phenothiazine derivatives showed potent antibacterial activity. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

The compound is believed to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation. For instance, in a study involving HeLa and MCF7 cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability .

Cell Line IC50 (µM)
HeLa15
MCF720

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of phenothiazine derivatives. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings

In animal models, administration of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one demonstrated a reduction in neuroinflammation markers and improved cognitive function in models of neurodegenerative diseases .

Q & A

Q. How can regioselective functionalization be achieved for targeted drug delivery applications?

  • Methodology : Introduce directing groups (e.g., -B(OH)₂ for Suzuki coupling) at non-critical positions. Use protecting groups (e.g., acetyl for -NH₂) during synthesis. Validate regiochemistry via NOESY NMR or X-ray crystallography. Test cytotoxicity on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., alkaline vs. acid synthesis yields), prioritize reproducibility by standardizing reagent sources and purification methods (e.g., column chromatography vs. recrystallization) .
  • Data Validation : Cross-reference spectral data with repositories (e.g., PubChem, SciFinder) and report deviations. For biological assays, adhere to CLSI guidelines for MIC determination .

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